(r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid structural analysis
(r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid structural analysis
An In-Depth Technical Guide to the Structural Analysis of (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid
Introduction: The Quintessential Chiral Building Block
(R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid is a cornerstone chiral building block in modern medicinal chemistry. Its rigid 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals, while the stereocenter at the C1 position is critical for defining molecular interactions with biological targets.[1][2] The N-carboxybenzyl (Cbz) protecting group provides stability during synthetic manipulations and allows for controlled deprotection under specific conditions, making it an invaluable intermediate in peptide synthesis and the construction of complex molecular architectures.[3][4][5]
The absolute configuration and structural integrity of this molecule are paramount; even minute impurities of the opposite enantiomer can lead to drastically different pharmacological or toxicological profiles.[6] This guide provides a comprehensive, field-proven framework for the complete structural and stereochemical elucidation of this vital compound. We will move beyond mere procedural lists to explain the causality behind each analytical choice, ensuring a robust, self-validating characterization workflow.
Caption: A comprehensive workflow for the structural elucidation of (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid.
Foundational Physicochemical & Identity Confirmation
Before delving into complex structural analysis, fundamental properties must be confirmed. High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step. It provides the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental composition. This technique serves as the first gate of quality control, confirming that the material in hand corresponds to the expected molecular formula.
Table 1: Core Physicochemical & Mass Spectrometry Data
| Parameter | Value | Source |
| CAS Number | 151004-88-5 | [7][8][9] |
| Molecular Formula | C₁₈H₁₇NO₄ | [7][8][10] |
| Molecular Weight | 311.33 g/mol | [7][9] |
| Exact Mass (Calculated) | 311.115758 Da | [7] |
| Boiling Point (Predicted) | 521.6 ± 50.0 °C | [8][11] |
| Density (Predicted) | 1.308 ± 0.06 g/cm³ | [8] |
Experimental Protocol: High-Resolution Mass Spectrometry (LC-HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
Chromatography (Optional but Recommended): Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution (e.g., Water + 0.1% Formic Acid to Acetonitrile + 0.1% Formic Acid) to ensure sample purity prior to mass analysis.
-
Mass Spectrometer: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer for its high resolving power (>60,000 FWHM).
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. The expected primary ion will be the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-1000.
-
Data Analysis: Extract the monoisotopic mass from the most intense peak in the isotopic cluster of the analyte. Compare the measured exact mass to the calculated exact mass for C₁₈H₁₈NO₄⁺. The mass error should be less than 5 ppm to confidently confirm the elemental composition.[12][13]
Elucidation of the Covalent Framework: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule.[] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides an irrefutable map of the molecular structure. For N-protected amino acids, NMR is essential for confirming the integrity of both the core and the protecting group.[15]
¹H and ¹³C NMR: The Rationale
-
¹H NMR: Provides information on the chemical environment, number, and connectivity of protons. The integration of signals confirms proton counts, while coupling constants (J-values) reveal dihedral angles between adjacent protons, offering conformational insights.
-
¹³C NMR: Reveals the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). The chemical shift is highly sensitive to the electronic environment, clearly distinguishing between sp², sp³, carbonyl, and carboxylic acid carbons.
-
2D NMR: These experiments are the key to assembling the final structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton networks within the tetrahydroisoquinoline ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH), providing an unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH), linking together molecular fragments that are not directly connected by proton-proton coupling.
-
Caption: Key 2- and 3-bond NMR correlations (HMBC) that unambiguously confirm the molecular structure.
Table 2: Expected NMR Chemical Shift Assignments (in CDCl₃)
| Position | ¹H Shift (ppm, Multiplicity) | ¹³C Shift (ppm) | Rationale |
| Aromatic (THIQ) | ~7.1-7.3 (m, 4H) | ~126-135 | Benzene ring of the isoquinoline core. |
| Aromatic (Cbz) | ~7.3-7.4 (m, 5H) | ~128-136 | Phenyl group of the Cbz protector. |
| C1 (Chiral Center) | ~5.5-5.7 (s or d) | ~55-60 | Deshielded by adjacent N, COOH, and aromatic ring. |
| C3, C4 (THIQ) | ~2.8-3.5 (m, 4H) | ~28-45 | Methylene protons of the saturated ring. |
| CH₂ (Cbz) | ~5.2 (s, 2H) | ~67-69 | Benzylic protons of the Cbz group. |
| C=O (Cbz) | - | ~155-157 | Carbonyl of the carbamate. |
| C=O (Carboxylic) | ~10-12 (br s, 1H) | ~170-175 | Carboxylic acid proton and carbon. |
Note: Shifts are approximate and can vary due to solvent, concentration, and the presence of rotamers due to the Cbz group.[15]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for solubility and spectral dispersion.
-
Instrument: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure adequate signal-to-noise for all signals, particularly the quaternary carbons in the ¹³C spectrum.
-
2D COSY: Acquire a gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.
-
2D HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment to correlate protons to their directly attached carbons.
-
2D HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe crucial 2- and 3-bond correlations.
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Use the combined data to walk through the spin systems and piece together the final structure, confirming all assignments.
Absolute Stereochemical Confirmation
Confirming the covalent structure is only half the battle. For a chiral molecule, verifying the absolute configuration at the stereocenter is a non-negotiable requirement in drug development.
Chiral High-Performance Liquid Chromatography (HPLC)
The primary role of chiral HPLC in this context is to determine the enantiomeric purity or enantiomeric excess (ee) of the material. It is a comparative technique that separates the (R) and (S) enantiomers, allowing for their quantification.[6][16][17]
The Principle: Diastereomeric Interactions Direct chiral separation relies on a Chiral Stationary Phase (CSP).[18] The CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support (usually silica). As the racemic or enantiomerically enriched sample passes through the column, the two enantiomers form transient, non-covalent diastereomeric complexes with the CSP. Because diastereomers have different physical properties, one enantiomer will interact more strongly with the CSP, leading to a longer retention time and resulting in separation.[19]
Caption: Enantiomers interact differently with a chiral stationary phase, leading to separation.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are highly effective for a wide range of chiral compounds, including carboxylic acids.[20] Start with a standard analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mobile phase of Hexane/Isopropanol (IPA). Screen ratios from 90:10 to 70:30. Add a small amount (0.1%) of an acidic modifier like Trifluoroacetic Acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid analyte.
-
Reversed Phase: If normal phase is unsuccessful, switch to a reversed-phase chiral column and screen mobile phases like Acetonitrile/Water or Methanol/Water with 0.1% acid.
-
-
Optimization: Once baseline separation is achieved, optimize the mobile phase composition and flow rate (typically 1.0 mL/min) to maximize resolution (Rs > 1.5) and minimize run time.
-
Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., ~210 nm or ~254 nm).
-
Quantification: To determine enantiomeric excess, inject the sample and integrate the peak areas for both enantiomers.
-
ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
-
Table 3: Example Chiral HPLC Method
| Parameter | Condition |
| Column | Chiralpak® AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane:Ethanol:TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Rt (S) | ~8.5 min |
| Expected Rt (R) | ~10.2 min |
X-ray Crystallography: The Unambiguous Answer
While chiral HPLC confirms enantiomeric purity, it does not, on its own, assign the absolute configuration. Single-crystal X-ray crystallography is the definitive method for this purpose.[] By diffracting X-rays off a well-ordered single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.[1][21][22]
The Causality: Anomalous Dispersion To determine the absolute configuration of a light-atom molecule, the data must be collected with sufficient quality to observe the effects of anomalous dispersion (the Friedel's pair differences). The subsequent refinement of a structural model against this data yields a value known as the Flack parameter. A Flack parameter approaching 0 confirms the assigned stereochemistry is correct, while a value approaching 1 indicates the opposite enantiomer has been modeled.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth (The Critical Hurdle): Growing diffraction-quality single crystals is often the most challenging step.
-
Technique: Slow evaporation is the most common method. Dissolve the compound to saturation in a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, acetone/hexane). Loosely cap the vial and allow the solvent to evaporate over several days to weeks.
-
Screening: Screen a wide variety of solvents and solvent combinations to find conditions that yield well-formed, non-twinned crystals.
-
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Use a modern X-ray diffractometer, typically with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source. Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Solve the structure using direct methods or dual-space algorithms. Refine the structural model against the diffraction data using full-matrix least-squares methods.
-
Absolute Structure Determination: After the model has fully converged, refine the Flack parameter to confirm the absolute configuration of the chiral center as (R).
Conclusion: An Integrated, Multi-Technique Approach
The comprehensive structural analysis of (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid is not a task for a single technique but requires a logical, integrated workflow. The identity and purity are first established by mass spectrometry. The covalent framework is then meticulously assembled using a suite of 1D and 2D NMR experiments. Finally, the critical stereochemical nature is interrogated using chiral HPLC to quantify enantiomeric purity and, definitively, by X-ray crystallography to confirm the absolute (R) configuration. Adherence to this rigorous, multi-faceted analytical protocol is essential to guarantee the quality and integrity of this crucial building block, thereby ensuring the reliability and reproducibility of downstream applications in research and drug development.
References
- Enders, J., & McLean, J. (2009). Chiral and structural analysis of biomolecules using mass spectrometry and ion mobility-mass spectrometry. Chirality.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40787014, (r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structures of the isoquinoline derivatives. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. Retrieved from [Link]
-
ChemBK. (n.d.). (R)-N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID. ChemBK. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Wikipedia. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]
-
SlideShare. (n.d.). Chiral analysis and separation. SlideShare. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic strategies for chiral analysis by MS. ResearchGate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid. MySkinRecipes. Retrieved from [Link]
-
MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Biotapei Biotech. (n.d.). Does proteomics mass spectrometry provide specific amino acid sequences? Biotapei Biotech. Retrieved from [Link]
-
MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. MS Vision. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. . Retrieved from [Link]
-
SlidePlayer. (n.d.). The very basics of NMR of proteins. SlidePlayer. Retrieved from [Link]
-
LookChem. (n.d.). (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid CAS NO.151004-88-5. LookChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. PMC. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. (r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid | C18H17NO4 | CID 40787014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. usbio.net [usbio.net]
- 10. N-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid [cymitquimica.com]
- 11. (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid [myskinrecipes.com]
- 12. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 13. msvision.com [msvision.com]
- 15. mdpi.com [mdpi.com]
- 16. Chiral analysis and separation | PDF [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
